![molecular formula C16H19NO B1432354 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde CAS No. 1350760-90-5](/img/structure/B1432354.png)
5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol. It is a derivative of 1H-indole-3-carbaldehyde, which is an essential and efficient chemical precursor for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives, such as 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde, often involves multicomponent reactions (MCRs). These are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . The inherent functional groups in 1H-indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions easily .Molecular Structure Analysis
The molecular structure of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is based on the indole core, which is a significant heterocyclic system in natural products and drugs . The indole core is often modified with various functional groups to generate diverse indole derivatives .Chemical Reactions Analysis
Indole derivatives, including 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde, can participate in a variety of chemical reactions. For instance, 1H-indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions .Scientific Research Applications
Pharmaceuticals
Indole derivatives are known for their pharmacological activities and are used in developing drugs for various diseases, including cancer and HIV .
Agriculture
Some indole compounds serve as plant hormones and play a role in plant growth and development .
Biotechnology
Indoles are used as signaling molecules in microbial communication and have applications in flavor and fragrance industries .
Mechanism of Action
While the specific mechanism of action for 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is not mentioned in the search results, indole derivatives are known to exhibit various biological activities. For example, they play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Future Directions
The future directions in the research of indole derivatives like 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde could involve exploring their potential biological activities and developing novel methods of synthesis . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
5-cyclopropyl-7-methyl-1-propan-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-10(2)17-8-14(9-18)15-7-13(12-4-5-12)6-11(3)16(15)17/h6-10,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJYFKLYGABLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161860 | |
Record name | 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
1350760-90-5 | |
Record name | 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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